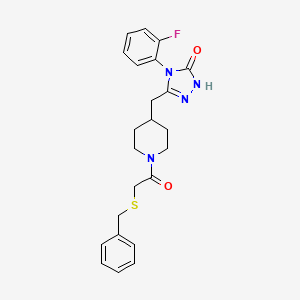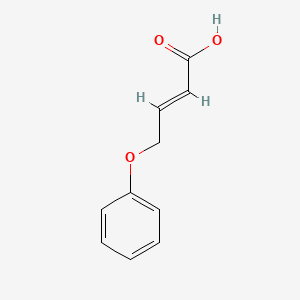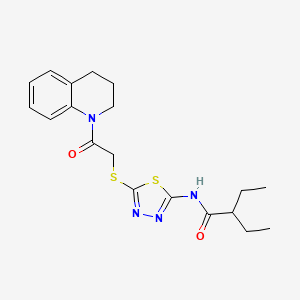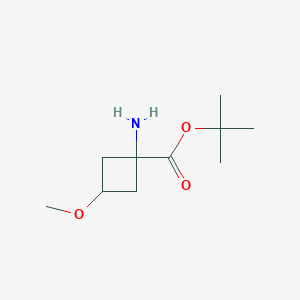
1-(4-Chlorophenyl)-2-fluoroethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical compounds like “1-(4-Chlorophenyl)-2-fluoroethan-1-amine hydrochloride” typically belong to the class of organic compounds known as organochlorides. Organochlorides are organic compounds containing a chlorine atom .
Molecular Structure Analysis
The molecular structure of a compound like this would likely involve a benzene ring (from the chlorophenyl group), a two-carbon chain (from the fluoroethan-1-amine), a nitrogen atom, and a chlorine atom. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Organochlorides, for example, can undergo reactions like nucleophilic substitution or elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Environmental Impact and Remediation
The scientific community has explored the applications of compounds similar to 1-(4-Chlorophenyl)-2-fluoroethan-1-amine hydrochloride in environmental sciences, particularly focusing on their role in pollution and remediation. For instance, studies have examined the use of amine-containing sorbents for the removal of persistent organic pollutants such as Perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These sorbents, which might share functional similarities with the compound , are noted for their potential in treating municipal water and wastewater by leveraging electrostatic interactions, hydrophobic interactions, and specific sorbent morphology (Ateia et al., 2019).
Synthetic Chemistry and Pharmaceutical Applications
In the realm of synthetic chemistry and pharmaceuticals, research has delved into the creation and analysis of structurally related compounds, highlighting their potential in various applications. For instance, the synthesis of novel compounds through the reaction of chloral with substituted anilines has been documented, offering insights into potential pathways and intermediates that might be relevant for compounds like 1-(4-Chlorophenyl)-2-fluoroethan-1-amine hydrochloride (Issac & Tierney, 1996). Additionally, research into the environmental impact of certain organochlorine compounds, which share structural elements with the compound , provides a comprehensive understanding of their behavior and potential risks in aquatic environments (Krijgsheld & Gen, 1986).
Analytical Chemistry and Method Development
The field of analytical chemistry has also benefited from research related to compounds structurally similar to 1-(4-Chlorophenyl)-2-fluoroethan-1-amine hydrochloride. Studies have focused on developing practical synthesis methods for key intermediates in pharmaceutical manufacturing, revealing potential parallels in handling and synthesis techniques that could be relevant (Qiu et al., 2009).
Safety And Hazards
properties
IUPAC Name |
1-(4-chlorophenyl)-2-fluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8H,5,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGFWJAEPYFSRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CF)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-fluoroethan-1-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(morpholin-4-yl)-3-nitrophenyl]acetamide](/img/structure/B2438859.png)
![2-(3,5-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2438861.png)
![N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]-2-methylpropanamide](/img/structure/B2438862.png)

![N-[4,4-Dimethyl-1-(1H-1,2,4-triazol-5-yl)pentyl]prop-2-enamide](/img/structure/B2438864.png)


![(8-Methyl-1-oxaspiro[4.5]decan-2-yl)methanamine hydrochloride](/img/structure/B2438870.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methyl-4-(propan-2-yl)benzenesulfonamide](/img/structure/B2438871.png)
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)urea](/img/structure/B2438874.png)
![N-(4-ethylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2438876.png)
![methyl 4-(6-(4-methoxyphenethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2438877.png)

